

Identifying and eliminating air bubbles in a packed SEPHADEX G-150 column

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SEPHADEX G-150**

Cat. No.: **B1170174**

[Get Quote](#)

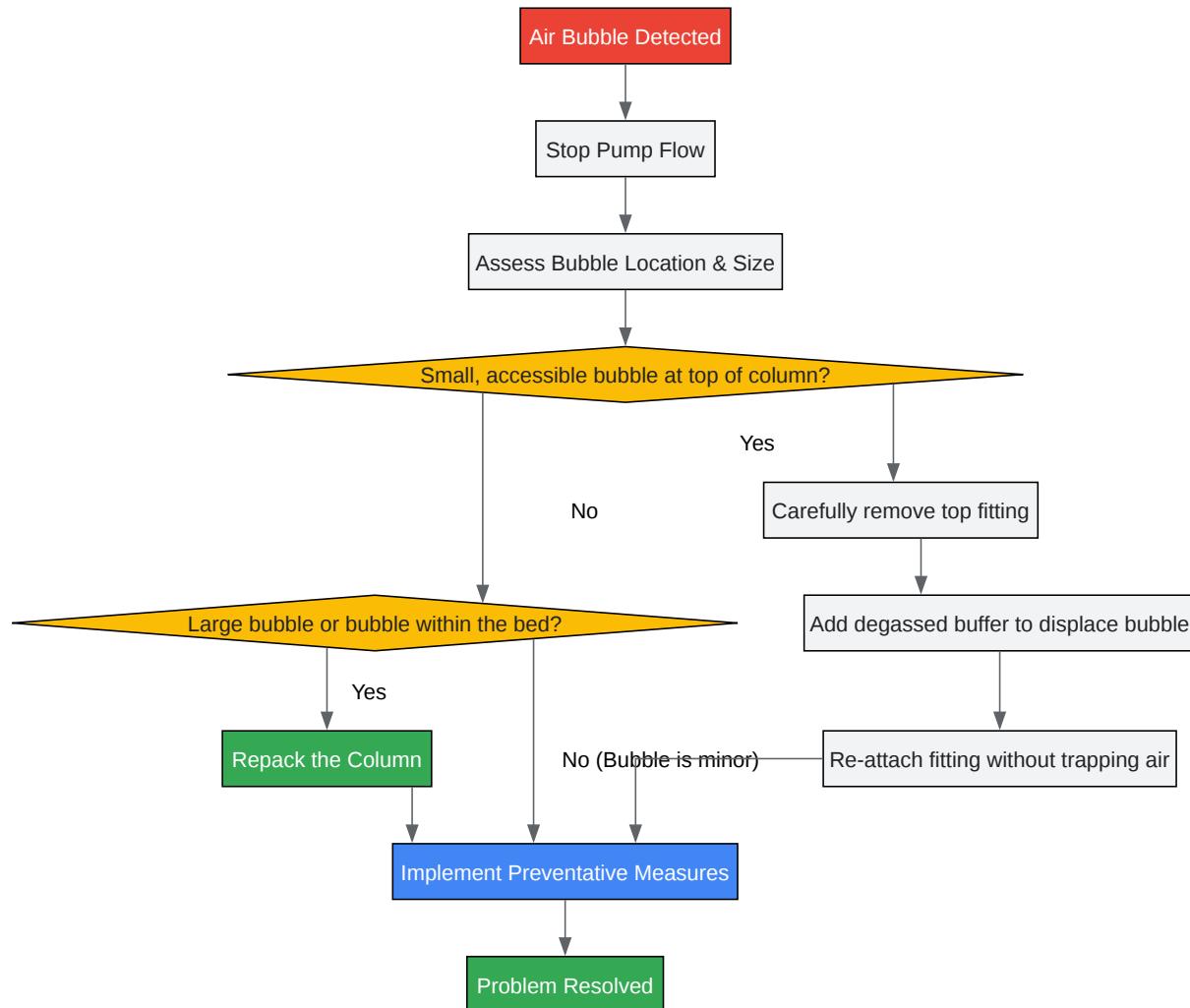
Technical Support Center: SEPHADEX G-150 Column Chromatography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating air bubbles in a packed **SEPHADEX G-150** column.

Troubleshooting Guide: Air Bubbles in Your SEPHADEX G-150 Column

Air bubbles in a chromatography column can significantly impact separation performance by disrupting the flow path, leading to peak broadening and loss of resolution. This guide provides a systematic approach to identifying and resolving issues related to air bubbles.

Symptoms of Air Bubbles:


- **Visible Gaps or Cracks:** Obvious channels or breaks in the packed bed.
- **Reduced Flow Rate:** A sudden or gradual decrease in the flow rate of the mobile phase.[\[1\]](#)
- **Irregular Peak Shapes:** Peaks may appear broad, split, or asymmetric.[\[2\]](#)
- **Unstable Baseline:** The detector baseline may show fluctuations or spikes.[\[3\]](#)

- Changes in Retention Time: Inconsistent elution times for standards and samples.[\[2\]](#)

Immediate Actions:

- Stop the Flow: Immediately stop the pump to prevent further disruption of the column bed.
- Visual Inspection: Carefully inspect the column for the location and extent of the air bubbles.

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for addressing air bubbles in a packed column.

Experimental Protocols

Protocol 1: Packing a SEPHADEX G-150 Column

A well-packed column is the first line of defense against the formation of air bubbles.

Materials:

- **SEPHADEX G-150** resin
- Chromatography column with end fittings
- Packing buffer (e.g., phosphate-buffered saline, degassed)
- Beaker or flask for slurry preparation
- Glass rod
- Peristaltic pump or gravity feed setup
- Vacuum flask and pump for degassing

Procedure:

- Resin Swelling:
 - Calculate the required amount of dry **SEPHADEX G-150** powder for your column volume.
 - Suspend the dry powder in an excess of packing buffer in a beaker. The swelling time for **SEPHADEX G-150** is approximately 72 hours at room temperature or can be accelerated to about 5 hours in a 90°C water bath.[\[4\]](#)
- Degassing:
 - After swelling, allow the resin to settle and decant the supernatant.
 - Add fresh, degassed packing buffer to create a slurry of approximately 50-70% settled resin.

- Degas the slurry under vacuum for at least 15-20 minutes to remove dissolved air.[1][5]
- Column Preparation:
 - Ensure the column and its fittings are clean and dry.
 - Attach the bottom end fitting and ensure it is bubble-free. A good practice is to wet the bottom frit with buffer before attaching it.
- Packing the Column:
 - Mount the column vertically on a stand.
 - Pour the degassed slurry into the column in a single, continuous motion. To avoid introducing air bubbles, pour the slurry down a glass rod held against the inner wall of the column.[6]
 - Fill the column completely with the slurry. If necessary, use a column extension.
- Settling the Bed:
 - Attach the top end fitting, ensuring no air is trapped between the fitting and the top of the slurry.
 - Connect the column to a pump and begin pumping the packing buffer through the column at a constant flow rate. For **SEPHADEX G-150**, a soft gel, it is crucial not to exceed the maximum recommended pressure.
 - Alternatively, for gravity-flow packing, open the bottom outlet of the column to allow the buffer to drain and the gel to pack.[5]
- Equilibration:
 - Once the bed height is stable, continue to pass 2-3 column volumes of degassed packing buffer through the column to equilibrate and stabilize the packed bed.

Protocol 2: Removing Air Bubbles from a Packed SEPHADEX G-150 Column

If air bubbles appear in a packed column, the following methods can be used for their removal.

Method A: For Bubbles at the Top of the Column

- Stop the pump flow.
- Carefully remove the top fitting of the column.
- Use a pipette to gently fill the headspace with degassed buffer, ensuring the buffer level is slightly above the top of the packed bed.
- Gently agitate the very top layer of the resin with a thin spatula or pipette tip to dislodge the bubble.
- Re-attach the top fitting, making sure no new air is introduced. This can be done by filling the fitting with buffer before placing it on the column.
- Slowly restart the pump at a low flow rate and gradually increase to the operational flow rate.

Method B: For Bubbles within the Packed Bed (Requires Repacking)

For larger bubbles or those located within the gel bed, it is often necessary to repack the column.

- Stop the pump flow.
- Carefully disconnect the column from the system.
- Extrude the entire packed bed from the column into a beaker.
- Add fresh, degassed buffer to create a slurry.
- Thoroughly degas the slurry under vacuum.
- Follow the complete column packing protocol as described in Protocol 1.

Quantitative Data Summary

Proper buffer preparation is critical to prevent the formation of air bubbles due to outgassing. The solubility of gases in liquids is inversely proportional to temperature.

Temperature (°C)	Dissolved Oxygen (mg/L) in Water
0	14.6
10	11.3
20	9.1
25	8.3
30	7.5

Data Interpretation: As the temperature of the buffer increases, its capacity to hold dissolved gases like oxygen decreases. If a cold buffer is brought to room temperature during a chromatography run, the excess dissolved gas can come out of solution and form bubbles within the column. Therefore, it is essential to degas buffers at the temperature at which the chromatography will be performed.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of air bubbles in a **SEPHADEX G-150** column?

A1: Air bubbles primarily arise from three sources:

- Incomplete Degassing: Dissolved air in the buffer or sample can come out of solution as it passes through the column, especially if there are temperature or pressure changes.[\[1\]](#)[\[3\]](#)
- Improper Packing Technique: Introducing air while pouring the slurry or trapping air under the end fittings during column assembly.[\[5\]](#)
- System Leaks: Air can be drawn into the system through loose fittings or connections.

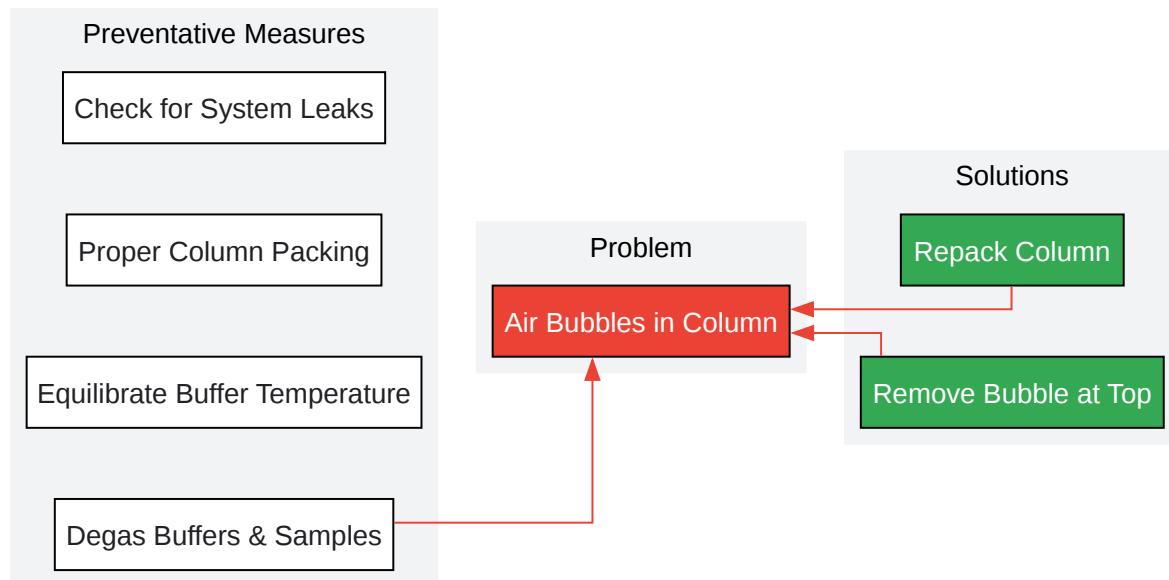
Q2: How can I prevent air bubbles from forming in my column?

A2: Prevention is key to avoiding problems with air bubbles.

- Thoroughly Degas All Buffers and Samples: Use methods such as vacuum filtration, sonication, or helium sparging to remove dissolved gases.[\[1\]](#)
- Equilibrate Buffers to Operating Temperature: Allow buffers to reach the ambient temperature of the laboratory before use to prevent outgassing.
- Careful Column Packing: Follow a validated packing protocol, ensuring no air is introduced during the process.
- Check for Leaks: Regularly inspect all tubing and connections for any signs of leaks.

Q3: Can small air bubbles be ignored?

A3: Even small air bubbles can disrupt the flow path and compromise the separation quality.[\[1\]](#) It is always best to address any visible air bubbles to ensure reproducible and high-resolution results.


Q4: Will running the column at a high flow rate remove air bubbles?

A4: Attempting to flush out air bubbles with a high flow rate is generally not recommended for soft gels like **SEPHADEX G-150**. This can lead to compression of the gel bed, which can worsen the problem and potentially damage the column.

Q5: What should I do if my column runs dry?

A5: If the column runs dry, the packed bed will be irreversibly damaged due to the introduction of a large amount of air and cracking of the gel. The only solution is to completely unpack and repack the column following the recommended protocol.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Logical relationship between preventative measures, the problem, and solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. support.waters.com [support.waters.com]
- 3. Bubbles in liquid chromatography analysis? Here's how to fix it_ uhplcslab.com
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. cytivalifesciences.co.jp [cytivalifesciences.co.jp]

- 6. prep-hplc.com [prep-hplc.com]
- To cite this document: BenchChem. [Identifying and eliminating air bubbles in a packed SEPHADEX G-150 column]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1170174#identifying-and-eliminating-air-bubbles-in-a-packed-sephadex-g-150-column>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com